molecular formula C9H12BrCl2N3 B6189695 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2648945-01-9

2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6189695
CAS RN: 2648945-01-9
M. Wt: 313
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride' involves the reaction of 6-bromo-1H-1,3-benzodiazole with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "6-bromo-1H-1,3-benzodiazole", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-bromo-1H-1,3-benzodiazole is reacted with ethylenediamine in a solvent such as ethanol or methanol at a temperature of 50-60°C for 12-24 hours.", "Step 2: The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.", "Step 3: The purified product is then dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of excess hydrochloric acid.", "Step 4: The dihydrochloride salt is then isolated by filtration and dried under vacuum to yield the final product, '2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride'." ] }

CAS RN

2648945-01-9

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313

Purity

95

Origin of Product

United States

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